(1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8?,11-/m1/s1 |
InChI Key |
UUQOOMMZAUMHRB-QHDYGNBISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC)[C@@H](C(C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination is a common method for synthesizing amino alcohols. This process involves:
- Reacting a carbonyl compound (e.g., ketone or aldehyde) with an amine to form an imine intermediate.
- Reducing the imine to form the corresponding amino alcohol.
For this compound, a precursor such as 3-methoxy-5-methylbenzaldehyde can be used. The reaction proceeds as follows:
- Condensation of 3-methoxy-5-methylbenzaldehyde with an amine (e.g., ammonia or a primary amine).
- Reduction of the imine intermediate using reducing agents like sodium borohydride or catalytic hydrogenation.
Asymmetric Synthesis
To achieve the desired (1S) stereochemistry, asymmetric synthesis techniques are employed:
- Chiral catalysts or chiral auxiliary reagents are used to control the stereochemical outcome.
- Enzymatic resolution or chiral pool synthesis can also be applied to obtain enantiomerically pure products.
Specific Methods and Patented Processes
Patented Process for Amino Alcohol Synthesis
A patented method described in US6316671B1 outlines a process for splitting racemic mixtures of 1-aminoalkan-2-ol compounds into their enantiomers. The process includes:
- Formation of diastereomeric salts using chiral acids (e.g., N-tosyl-leucine).
- Crystallization to separate the diastereomers.
- Regeneration of the enantiomerically pure amino alcohol by acid-base treatment.
This method is particularly useful when a racemic mixture is available as an intermediate.
Multi-Step Synthesis from Benzopyran Derivatives
Another patented approach involves starting from benzopyran derivatives, as described in WO2006066931A1. The steps include:
- Reductive Lactone Ring Opening : A lactone precursor (e.g., 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran) is opened using reducing agents like lithium aluminum hydride.
- Functional Group Transformations : Hydroxyl groups are esterified and subsequently substituted with halogens and amines.
- Optical Resolution : Enantiomers are separated using crystallization techniques or chiral chromatography.
This method ensures high stereochemical purity and functional group compatibility for further modifications.
Reaction Conditions and Optimization
Solvents
Common solvents used in these reactions include:
Catalysts and Reagents
Key reagents include:
Temperature and Reaction Times
Typical reaction conditions involve:
- Low temperatures (-5°C to 0°C) for sensitive steps like esterification.
- Moderate temperatures (20°C to 100°C) for reductions and hydrolyses.
Analytical Techniques
To confirm the identity and purity of this compound, several analytical methods are employed:
- NMR Spectroscopy : To verify structural integrity and stereochemistry.
- HPLC with Chiral Columns : To assess enantiomeric purity.
- Mass Spectrometry : For molecular weight confirmation.
Summary Table: Key Steps in Synthesis
| Step | Description | Reagents/Conditions |
|---|---|---|
| Reductive Amination | Aldehyde + Amine → Imine → Amino Alcohol | Ammonia, NaBH4, Methanol |
| Asymmetric Synthesis | Chiral synthesis to achieve (1S)-configuration | Chiral catalysts, e.g., BINAP-Ru complexes |
| Optical Resolution | Separation of enantiomers | N-tosyl-leucine salt formation, crystallization |
| Reductive Lactone Ring Opening | Lactone → Hydroxy derivative | Lithium aluminum hydride, THF |
| Functional Group Transformations | Esterification, halogenation, substitution | Tosyl chloride, Triethylamine |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of ketones
Reduction: Formation of primary amines
Substitution: Formation of alkylated derivatives
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound exhibits potential therapeutic effects due to its structural similarity to known psychoactive substances. Research indicates that it may influence neurotransmitter systems, suggesting applications in treating mood disorders and anxiety . The unique stereochemistry of this compound enhances its binding affinity to various biological targets.
Case Study: Neurotransmitter Modulation
A study demonstrated that (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL interacts with serotonin receptors, potentially modulating serotonin levels in the brain. This interaction could lead to new treatments for depression and anxiety disorders .
Synthetic Chemistry
Asymmetric Synthesis
The compound serves as a valuable chiral building block in asymmetric synthesis. Its ability to act as a chiral auxiliary allows for the production of other chiral compounds with high enantiomeric purity . This property is crucial in the pharmaceutical industry, where the chirality of compounds often dictates their biological activity.
Data Table: Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Enantiomeric Excess (%) | Application Area |
|---|---|---|
| This compound | >99% | Drug synthesis |
| (1R)-1-Amino-2-propanol | 95% | Agrochemicals |
| (S)-2-Amino-2-methyl-1-propanol | 90% | Fine chemicals |
Drug Development
Modulators of Drug Resistance
Research has indicated that derivatives of this compound can act as modulators of multi-drug resistance in cancer cells. By inhibiting specific transport proteins, these compounds enhance the efficacy of chemotherapeutic agents .
Case Study: Cancer Treatment Enhancement
A patent describes the use of this compound in combination with existing chemotherapeutics to overcome resistance mechanisms in cancer cells. The results showed a significant increase in drug sensitivity when administered alongside traditional chemotherapy .
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the methoxy and hydroxyl groups can participate in hydrophobic and polar interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five analogs, focusing on molecular properties, substituent effects, and inferred pharmacological implications.
Key Structural and Property Comparisons
*Hypothetical molecular weight calculated based on formula.
Substituent Effects and Pharmacological Implications
Electron-Donating vs. Electron-Withdrawing Groups
- The target compound’s 3-methoxy group (-OCH₃) is electron-donating, which could enhance π-π stacking or hydrogen bonding in receptor interactions.
Steric Considerations
- The tert-butyl substituent () introduces significant steric bulk, which might limit membrane permeability but improve selectivity for targets with deep binding pockets. The target’s smaller substituents (methoxy and methyl) may facilitate broader tissue distribution.
Halogenation and Lipophilicity
Research Findings from Analog Studies
- Adrenoceptor Binding: Amino propanol derivatives with methoxymethyl indol substituents () demonstrated α₁-, α₂-, and β₁-adrenoceptor binding, suggesting that the target compound’s methoxy group may similarly modulate receptor interactions.
- Stereochemical Influence : The (1S,2R) configuration in analogs () highlights the importance of chirality in biological activity, implying that the target’s (1S) configuration may confer specificity in target binding.
Biological Activity
(1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL, commonly known by its CAS number 925230-72-4, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chiral center, contributing to its stereochemical properties which may influence its biological activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 197.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 925230-72-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of the amino and hydroxyl groups allows for hydrogen bonding with enzymes and receptors, potentially modulating their activities. The methoxy and methyl substituents on the phenyl ring may enhance its lipophilicity, affecting its bioavailability and interaction with cellular membranes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition of growth.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
In vitro tests showed that the compound could completely inhibit the growth of Staphylococcus aureus and Escherichia coli within a short time frame, suggesting a rapid bactericidal effect .
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multiple pathogens. The results demonstrated that the compound's structure significantly influenced its activity, with specific substituents enhancing its potency against Gram-positive and Gram-negative bacteria.
Case Study 2: Pharmacological Potential
Another investigation focused on the pharmacological potential of this compound as a therapeutic agent. The study highlighted its role in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders .
Q & A
Q. How can contradictory results in receptor-binding assays be reconciled using a systems biology approach?
- Hypothesis Testing : Apply the "Network Pharmacology" framework to explore off-target interactions. For instance, unexpected antagonism at histamine receptors may arise from allosteric modulation. Validate via CRISPR-edited cell lines lacking secondary targets .
- Data Synthesis : Use Bayesian statistics to weigh evidence from high-throughput screens vs. low-throughput electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
